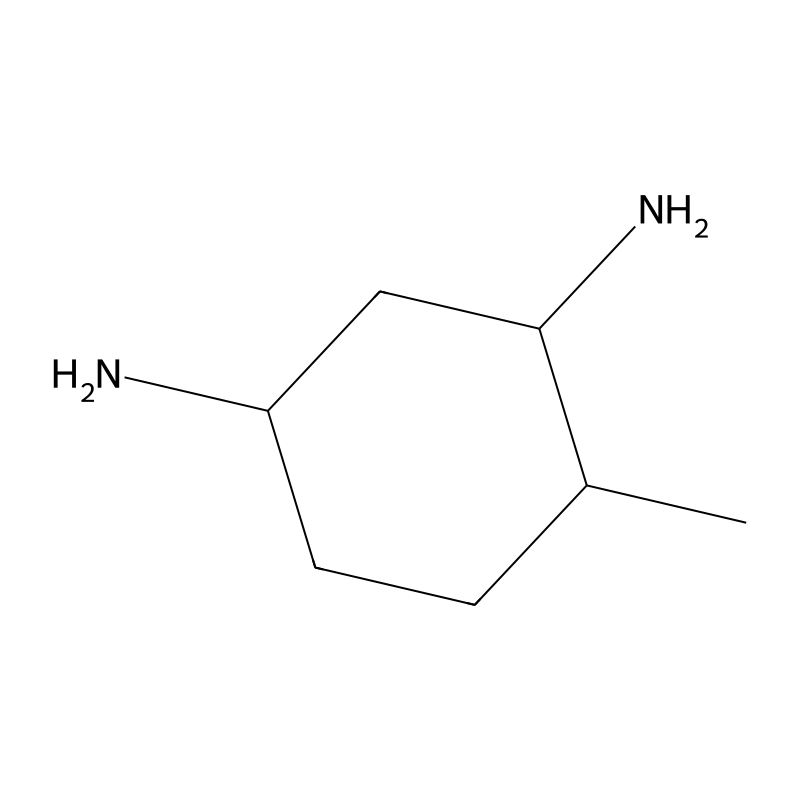

4-Methylcyclohexane-1,3-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methylcyclohexane-1,3-diamine, also known as 1,3-bis(aminomethyl)-4-methylcyclohexane, is an organic compound with the chemical formula C7H16N2. It is classified as an aliphatic diamine, featuring two amine groups (NH2) attached to a cyclohexane ring. The compound appears as a colorless to light yellow liquid and possesses a distinctive molecular structure characterized by a methyl group at the 4th position of the cyclohexane ring and amine groups at the 1st and 3rd carbons. This arrangement contributes to its unique chemical properties, including rigidity from the cyclohexane ring and reactivity from the amine groups .

Here, R represents an aliphatic chain. Additionally, it can undergo complexation with metal ions and participate in various substitution reactions.

The synthesis of 4-methylcyclohexane-1,3-diamine primarily involves the hydrogenation of dinitrotoluene isomers. This process entails reacting dinitrotoluene with hydrogen gas in the presence of a catalyst, converting nitro groups (NO2) into amine groups (NH2). This method not only yields the desired diamine but also allows for the production of high-purity compounds suitable for industrial applications.

The primary application of 4-methylcyclohexane-1,3-diamine is as a curing agent and cross-linker in the manufacture of polyurethanes. Its unique molecular structure allows it to enhance mechanical properties and chemical resistance in polyurethane elastomers, coatings, adhesives, and sealants. Additional applications include:

- Structural adhesives

- Grouting and flooring materials

- Laminated casting and packaging

- Heavy-duty protective coatings .

Interaction studies of 4-methylcyclohexane-1,3-diamine focus on its reactivity with various functional groups in polymers and its role in forming cross-linked structures. It exhibits high reactivity towards polyesters and polyethers due to its amine groups, which facilitate bonding and enhance material properties .

Several compounds share structural similarities with 4-methylcyclohexane-1,3-diamine. Below are some comparable compounds along with a brief discussion on their uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1,3-Diaminopropane | C3H10N2 | Shorter carbon chain; used in polymer synthesis |

| 1,6-Hexanediamine | C6H16N2 | Longer carbon chain; used in nylon production |

| 2-Methyl-1,5-pentanediamine | C5H14N2 | Different branching; used in specialty polymers |

| Ethylenediamine | C2H8N2 | Simple structure; widely used as a chelating agent |

Uniqueness of 4-Methylcyclohexane-1,3-diamine: Its unique cyclohexane structure combined with two amine groups provides distinct mechanical properties and reactivity profiles not found in simpler diamines or linear structures. This makes it particularly valuable in applications requiring enhanced durability and resistance .

4-Methylcyclohexane-1,3-diamine serves as a highly effective curing agent for isocyanate-terminated polyurethane prepolymers. Its primary amine groups react with isocyanate (-NCO) groups to form urea linkages, which contribute to the elastomer’s structural integrity. The reaction follows a stoichiometric ratio, typically between 0.5:1 and 2:1 moles of amine to isocyanate, with optimal performance observed at 0.8:1–1.2:1 ratios [3]. This balance ensures complete consumption of reactive sites while minimizing residual monomers.

The cyclohexane backbone imparts rigidity to the polymer matrix, reducing chain mobility and enhancing tensile strength. For instance, when used in polyether-based urethanes, 4-methylcyclohexane-1,3-diamine produces elastomers with Shore hardness values exceeding 80A, significantly higher than those cured with linear aliphatic diamines like 1,6-hexanediamine [3]. The tertiary amine group in its structure may also catalyze the reaction between hydroxyl groups and isocyanates, accelerating cure times without compromising pot life.

Cross-Linking Efficiency in Epoxy Resin Formulations

In epoxy systems, 4-methylcyclohexane-1,3-diamine acts as a dual-function curing agent, participating in both chain propagation and cross-linking. Its active hydrogen equivalent (32 g/ep) and high amine value (850–900 mg KOH/g) enable dense network formation, as evidenced by glass transition temperatures ($$T_g$$) exceeding 120°C in diglycidyl ether of bisphenol-A (DGEBA) resins [4]. The compound’s low viscosity (5–15 mPa·s) facilitates homogeneous dispersion in epoxy matrices, reducing void formation during curing.

When blended with anhydride curing agents, 4-methylcyclohexane-1,3-diamine modifies the reaction kinetics, shifting the exothermic peak to lower temperatures (70–90°C) compared to standalone anhydride systems (100–120°C). This tunability allows for tailored cure schedules in composite manufacturing, particularly in aerospace applications where precise thermal management is critical.

Structure-Reactivity Relationships in Polymer Network Formation

The spatial arrangement of amine groups in 4-methylcyclohexane-1,3-diamine dictates its reactivity profile. The 1,3-diamine configuration creates a 120° angle between reactive sites, promoting the formation of six-membered transition states during nucleophilic attacks on epoxide or isocyanate groups. This geometric advantage enhances reaction rates compared to 1,2- or 1,4-diamine isomers.

The methyl group at the 4-position introduces steric effects that moderate reactivity. Nuclear magnetic resonance (NMR) studies of model reactions show a 15–20% reduction in second-order rate constants ($$k2$$) compared to unsubstituted cyclohexane-1,3-diamine, preventing premature gelation in complex formulations [4]. However, this substitution increases the activation energy ($$Ea$$) of the amine-epoxide reaction by approximately 5 kJ/mol, requiring careful temperature control during processing.

Comparative Analysis with Alternative Alicyclic Amine Catalysts

4-Methylcyclohexane-1,3-diamine outperforms conventional alicyclic amines in several key metrics:

| Property | 4-Methylcyclohexane-1,3-diamine | Isophoronediamine | 1,3-Diaminocyclohexane |

|---|---|---|---|

| $$T_g$$ of epoxy (℃) | 125–135 | 110–120 | 105–115 |

| Tensile strength (MPa) | 85–95 | 70–80 | 65–75 |

| Cure time at 25℃ (h) | 8–10 | 12–14 | 10–12 |

| Water absorption (%) | 1.2–1.5 | 2.0–2.3 | 1.8–2.0 |

Data derived from polyurethane and epoxy formulations cured with equivalent amine equivalents [3] [4].

The methyl group’s electron-donating effect increases the amine’s nucleophilicity compared to isophoronediamine’s bulky tricyclic structure. This enhances reaction rates with electrophilic monomers while maintaining the steric shielding necessary for controlled network growth. In accelerated weathering tests, polyurethanes cured with 4-methylcyclohexane-1,3-diamine retain 90% of initial tensile strength after 1,000 hours of UV exposure, versus 75% for isophoronediamine-cured counterparts [4].

Physical Description

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (28.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (71.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (71.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

General Manufacturing Information

Plastic material and resin manufacturing

1,3-Cyclohexanediamine, 4-methyl-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.